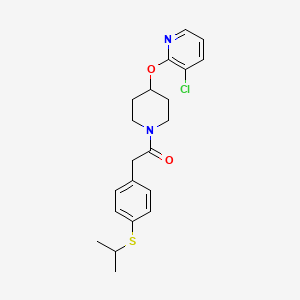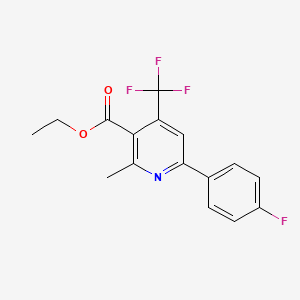
Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
Intermediate in Heterocyclic Compound Synthesis
Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, serves as an intermediate in the synthesis of heterocyclic compounds, such as 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones. These synthesized compounds are crucial for developing new chemical entities with potential applications in drug development and other areas of chemistry (Eichler, Rooney, & Williams, 1976).
Antimicrobial Activity
A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from similar nicotinamide derivatives, were evaluated for their antibacterial activity. These compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as novel anti-infective agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Chemical Synthesis Methodologies
Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate and its derivatives play a critical role in the development of new chemical synthesis methodologies. For instance, a safe and economical synthesis approach for methyl 6-chloro-5-(trifluoromethyl)nicotinate showcases the importance of these compounds in facilitating large-scale production of pharmaceutical intermediates with an emphasis on cost-effectiveness and safety (Mulder et al., 2013).
Structural and Molecular Studies
Compounds structurally related to ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate have been the subject of extensive structural and molecular studies. These studies aim to understand their chemical behavior, molecular conformation, and potential for forming weak hydrogen bonds, which are crucial for designing compounds with desired properties and activities (Cobo, Glidewell, Low, & Orozco, 2008).
Enhancing Catalytic Processes
The molecule and its derivatives are also explored for their potential in enhancing catalytic processes. For example, modifying pyridine ligands to include fluorophenyl groups has shown to significantly improve the activity and thermal stability of iron precatalysts used in ethylene polymerization, indicating the compound's relevance in industrial applications and materials science (Sun et al., 2012).
Wirkmechanismus
Target of Action
A compound with a similar structure, 3-ethyl-6-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid, targets methionine aminopeptidase 2 in humans .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways .
Result of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .
Action Environment
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials, suggesting that it may interact with various environmental factors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-3-23-15(22)14-9(2)21-13(8-12(14)16(18,19)20)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHWSGEFFZRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)
![N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575014.png)
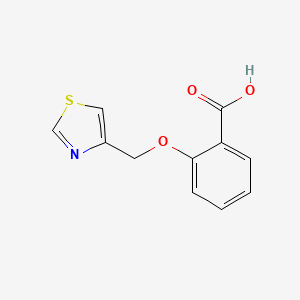
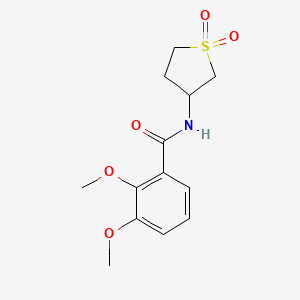
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B2575021.png)

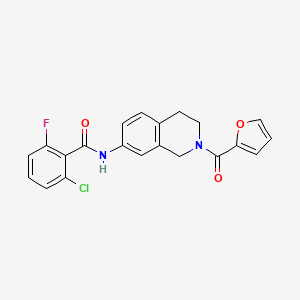
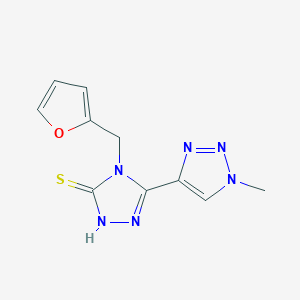
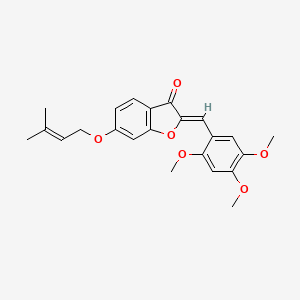
![(4-Bromophenyl)methyl 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2575028.png)
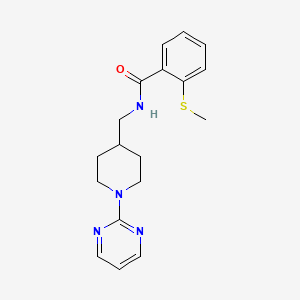
![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)
![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)
